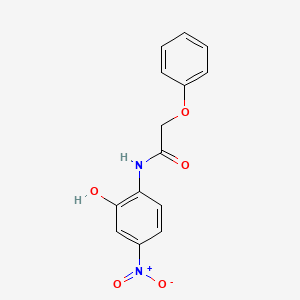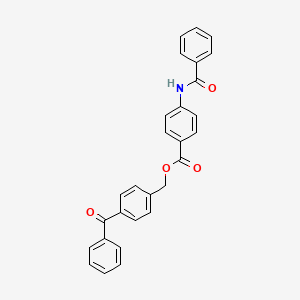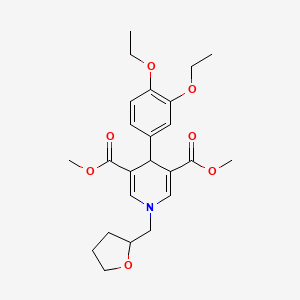![molecular formula C17H16N4O3S B4163536 3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4163536.png)
3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Descripción general
Descripción
3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group and a nitrobenzylthio group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole core, followed by the introduction of the methoxybenzyl and nitrobenzylthio groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may include steps like nucleophilic substitution and thiolation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of new functional groups in place of the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)sulfanyl)-4(3H)-quinazolinone
- 3-(4-methylphenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((3-methoxybenzyl)sulfanyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-24-15-8-4-12(5-9-15)10-16-18-17(20-19-16)25-11-13-2-6-14(7-3-13)21(22)23/h2-9H,10-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHZQNBNKMPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
![1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4163462.png)

![3-[4-(3-Nitrophenoxy)butyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4163471.png)

![1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid](/img/structure/B4163489.png)
![N-[2-(2-methoxy-4-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4163493.png)

![2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4163510.png)

![N-cyclopropyl-6-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4163528.png)
![3,3'-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163529.png)
![N',N'-dimethyl-N-[3-(4-methylphenyl)sulfanylpropyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4163554.png)
![N',N'-dimethyl-N-[4-(3-nitrophenoxy)butyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4163557.png)
